2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one is a purine derivative that has gained attention due to its potential applications in various scientific fields, including medicinal chemistry and biochemistry. This compound is characterized by the presence of an amino group and a chlorophenyl substituent, which contribute to its unique chemical behavior and biological activities.
This compound can be classified under purine derivatives, which are known for their roles in biological systems, particularly in nucleic acids. The chemical structure of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one can be represented by the following chemical formula: CHClNO. Its CAS number is 79953-09-6, indicating its registration in chemical databases for identification and research purposes.
The synthesis of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 4-chlorobenzaldehyde with guanidine to form an intermediate compound. This intermediate is then cyclized to produce the purine ring system.
Purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.
The molecular structure of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one features a purine core with an amino group at position 2 and a chlorinated phenyl group at position 8. The presence of these functional groups influences both the chemical reactivity and biological activity of the compound.
The compound exhibits a molecular weight of approximately 245.68 g/mol. Its melting point is reported to be around 300 °C, indicating good thermal stability . The structural formula can be represented as follows:
2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one can undergo various chemical reactions due to its functional groups:
For oxidation reactions, conditions may include using hydrogen peroxide in acetic acid at room temperature. Reduction may involve sodium borohydride in methanol under low-temperature conditions. Substitution reactions typically require nucleophiles like amines or thiols in polar solvents.
The mechanism of action for 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one involves interactions with specific molecular targets within biological systems. This compound has been shown to bind to nucleic acids, influencing their structure and function.
It may also interact with various enzymes and receptors, modulating biochemical pathways critical for cellular processes such as proliferation and apoptosis. Studies have indicated that this compound could affect signaling pathways related to cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
Key physical properties of 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one include:
The compound is soluble in organic solvents such as dimethylformamide and exhibits stability under standard laboratory conditions. Its reactivity profile allows it to participate in various organic transformations typical for purine derivatives .
Due to its structural features and biological activity, 2-amino-8-(4-chlorophenyl)-6,9-dihydro-1H-purin-6-one has potential applications in several areas:
Purine, a nitrogenous heterocycle comprising fused pyrimidine and imidazole rings, serves as a fundamental pharmacophore in medicinal chemistry due to its presence in essential biomolecules like ATP, GTP, and DNA bases (adenine and guanine). This scaffold’s significance stems from its inherent bioactivity and adaptability for structural modifications, enabling interactions with diverse biological targets. Approximately 50% of druggable targets, including kinases, phosphodiesterases, and G-protein-coupled receptors (GPCRs), rely on purine-dependent pathways [1] [5]. Recent advances (2019–2024) highlight purine derivatives as key agents in anticancer, antimicrobial, antiviral, and anti-inflammatory therapies, underscoring their versatility in drug design. For instance, purine-based inhibitors disrupt nucleotide metabolism or signal transduction, making them effective in oncology and immunology [1]. The scaffold’s synthetic flexibility allows for strategic functionalization, such as the introduction of halogen atoms or aryl groups, to enhance target selectivity and pharmacokinetic properties [5].
Table 1: Therapeutic Applications of Purine Derivatives
Biological Activity | Target Proteins | Clinical Relevance |
---|---|---|
Anticancer | Kinases, PARP | Disruption of DNA repair & cell proliferation |
Antimicrobial | Purine nucleoside phosphorylase | Inhibition of microbial nucleotide salvage pathways |
Anti-inflammatory | Adenosine receptors | Modulation of immune responses |
Antiviral | Viral polymerases | Termination of viral replication |
8-Substituted purines exhibit enhanced bioactivity due to steric and electronic effects that influence target binding. Substitution at the C8 position alters the molecule’s planarity, impacting interactions with enzymes or receptors. For example, 8-azaguanine and forodesine incorporate nitrogen at C8, improving resistance to metabolic degradation and enhancing anticancer efficacy [7]. In adenosine receptor ligands, 8-substitutions like styryl or aryl groups modulate affinity and selectivity; bulky groups prevent receptor overactivation while retaining antagonism [1]. The 8-(4-chlorophenyl) group in purines leverages this principle, where the chlorophenyl moiety induces steric hindrance and electronic effects, fine-tuning interactions with hydrophobic binding pockets. Additionally, 8-arylpurines demonstrate improved metabolic stability compared to their unsubstituted counterparts, as the aryl group reduces oxidation susceptibility [1] [7].
The 4-chlorophenyl group is a privileged pharmacophore in medicinal chemistry due to its balanced hydrophobicity, electron-withdrawing properties, and optimal steric profile. In adenosine receptor targeting, chlorophenyl substitutions enhance ligand affinity by forming halogen bonds with residues in transmembrane domains (e.g., Tyr271 in A₂AR) [4]. This functionalization also increases membrane permeability and bioavailability, as evidenced by clinical adenosine receptor antagonists like istradefylline [4]. For heterocyclic systems, the chlorine atom’s σ-hole facilitates dipole-dipole interactions with target proteins, while the phenyl ring engages in π-stacking within hydrophobic pockets. In purine derivatives, this modification disrupts π-π stacking in DNA, potentiating anticancer effects [5]. Computational studies confirm that 4-chlorophenyl at C8 stabilizes purine-target complexes through van der Waals contacts and hydrophobic effects, making it critical for optimizing binding energy [3] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8